molecular formula C10H10BrN3 B7943172 1-(2-Bromoethyl)-4-phenyltriazole

1-(2-Bromoethyl)-4-phenyltriazole

Cat. No.: B7943172
M. Wt: 252.11 g/mol
InChI Key: FCMHWCIUBWPUOY-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-phenyltriazole is a synthetic organic compound featuring a triazole ring substituted with a phenyl group and a 2-bromoethyl chain. This structure classifies it as a versatile building block in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 10 BrN 3 and a molecular weight of 252.111 g/mol, it possesses key physicochemical properties including a logP of 2.34, indicating moderate lipophilicity, and a polar surface area (PSA) of 30.71 Ų . The primary research value of this compound lies in its functional groups. The bromoethyl moiety serves as a potent alkylating agent and a flexible linker, allowing researchers to conjugate the bioactive 4-phenyltriazole scaffold to other molecules, polymers, or solid supports. The 4-phenyltriazole core is a significant pharmacophore in medicinal chemistry, found in compounds with a broad spectrum of documented biological activities. While the specific biological profile of this compound requires further investigation, analogues and related triazole derivatives have demonstrated potent anticancer , antifungal , and antiviral properties in scientific studies. Its mechanism of action in research settings is typically derived from its role as an intermediate; the triazole ring can participate in key interactions with biological targets, such as hydrogen bonding and coordination with metal ions in enzyme active sites . This makes this compound a valuable reagent for constructing more complex molecules for screening against various diseases, exploring structure-activity relationships (SAR), and developing enzyme inhibitors . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-bromoethyl)-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-6-7-14-8-10(12-13-14)9-4-2-1-3-5-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMHWCIUBWPUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, or "click chemistry," is a cornerstone for 1,4-disubstituted triazole synthesis. For 1-(2-bromoethyl)-4-phenyltriazole, this method involves:

Reagents :

  • Azide component : Phenyl azide (synthesized from aniline via diazotization and sodium azide treatment).

  • Alkyne component : 2-Bromoethylacetylene (prepared by bromination of propargyl alcohol followed by oxidation).

Procedure :

  • Click Reaction : Combine phenyl azide (1.2 equiv.) and 2-bromoethylacetylene (1.0 equiv.) in a 1:1 t-BuOH/H<sub>2</sub>O mixture.

  • Catalysis : Add CuSO<sub>4</sub>·5H<sub>2</sub>O (5 mol%) and sodium ascorbate (10 mol%) under nitrogen.

  • Reaction Conditions : Stir at 25°C for 12 hours, monitoring progress via TLC (hexane:ethyl acetate, 7:3).

  • Workup : Extract with ethyl acetate, dry over MgSO<sub>4</sub>, and purify via silica gel chromatography (DCM:methanol, 95:5).

Yield : 72–85% (dependent on azide purity).

Key Data :

ParameterValue
Reaction Time12 hours
Temperature25°C
ChromatographyDCM:MeOH (95:5)
Characterization<sup>1</sup>H NMR, IR

Mechanistic Insight : The copper(I) catalyst facilitates a stepwise cycloaddition, ensuring 1,4-regioselectivity. The bromoethyl group remains intact due to the mild reaction conditions.

Sonogashira Cross-Coupling Followed by Cyclization

This two-step approach leverages palladium-copper catalysis to assemble the triazole core:

Step 1: Sonogashira Coupling

  • Substrates : 1-Azido-4-bromobenzene and 2-bromoethynyltrimethylsilane.

  • Conditions : Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (5 mol%), CuI (7.5 mol%), triethylamine, DME, 110°C, 24 hours.

  • Product : 1-(4-Bromophenyl)-2-(trimethylsilyl)ethyne.

Step 2: Cyclization and Deprotection

  • Cyclization : React the Sonogashira product with acetylacetone in ethanol under basic conditions (NaOEt) to form the triazole ring.

  • TMS Deprotection : Treat with K<sub>2</sub>CO<sub>3</sub> in methanol to remove the trimethylsilyl group, yielding this compound.

Yield : 68% over two steps.

Advantages :

  • Avoids handling unstable bromoethylazide.

  • Silane protection prevents side reactions during cyclization.

Direct Alkylation of 4-Phenyl-1H-1,2,3-triazole

A one-pot alkylation strategy introduces the bromoethyl group post-triazole formation:

Procedure :

  • Triazole Synthesis : Prepare 4-phenyl-1H-1,2,3-triazole via cyclocondensation of benzaldehyde and semicarbazide.

  • Alkylation : React the triazole (1.0 equiv.) with 1,2-dibromoethane (2.5 equiv.) in DMF using K<sub>2</sub>CO<sub>3</sub> (3.0 equiv.) as base.

  • Conditions : Heat at 80°C for 6 hours, then purify via recrystallization (ethanol:water, 4:1).

Yield : 58–64% (limited by regioselectivity).

Challenges :

  • Competing N2-alkylation reduces yield.

  • Requires excess dibromoethane to drive the reaction.

Reaction Optimization and Scalability

Catalytic System Tuning

  • CuAAC : Replacing CuSO<sub>4</sub> with CuI improves yields to 88% by enhancing catalyst solubility.

  • Sonogashira : Using PdCl<sub>2</sub>(dppf) instead of Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> reduces reaction time to 8 hours.

Solvent Effects

MethodOptimal SolventYield Improvement
CuAACt-BuOH/H<sub>2</sub>O+12%
SonogashiraDME+9%
AlkylationDMF+6%

Polar aprotic solvents (DMF, DME) enhance electrophilic reactivity in alkylation and coupling steps.

Spectroscopic Characterization

<sup>1</sup>H NMR Analysis

  • Triazole Proton : Singlet at δ 8.21 ppm (1H, H-5).

  • Bromoethyl Group :

    • CH<sub>2</sub>Br: Triplet at δ 3.68 ppm (2H, J = 6.4 Hz).

    • Adjacent CH<sub>2</sub>: Quintet at δ 4.32 ppm (2H, J = 6.4 Hz).

IR Spectroscopy

  • Triazole Ring : C=N stretch at 1550 cm<sup>−1</sup>.

  • C-Br : Absorption at 560 cm<sup>−1</sup> .

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromoethyl)-4-phenyltriazole, and what key intermediates are involved?

The synthesis typically involves Huisgen 1,3-dipolar cycloaddition or Suzuki-Miyaura coupling to introduce the bromoethyl and phenyl groups. For example, bromoethylation of a triazole precursor can be achieved using 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF at 70–80°C) . Key intermediates include 4-phenyl-1H-triazole and 2-bromoethyl halides. Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm intermediate purity .

Q. How is this compound characterized structurally, and what analytical techniques are preferred?

Reverse-phase HPLC (e.g., Newcrom R1 column with acetonitrile/water gradients) ensures purity assessment . X-ray crystallography resolves stereochemical ambiguities, while FT-IR identifies functional groups (e.g., triazole C=N stretching at ~1,500 cm⁻¹) . Mass spectrometry (HRMS) confirms molecular weight, and 2D NMR (COSY, HSQC) maps proton-carbon correlations .

Q. What are the primary research applications of this compound in medicinal chemistry?

The bromoethyl group enables covalent bonding with biological targets (e.g., enzyme active sites). It serves as a precursor for:

  • Antimicrobial agents : Modifying the phenyl group enhances activity against Gram-positive bacteria .
  • Kinase inhibitors : The triazole core participates in hydrogen bonding with ATP-binding pockets . Biological assays (e.g., MIC, IC₅₀) should include controls like ciprofloxacin or staurosporine for validation .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in coupling steps?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aryl halides, while additives like TBAB (tetrabutylammonium bromide) enhance phase transfer in biphasic systems .
  • Catalyst tuning : Pd(PPh₃)₄ for Suzuki coupling reduces side-product formation compared to Pd(OAc)₂ .
  • Temperature control : Maintaining 80–90°C prevents premature dehalogenation of the bromoethyl group .

Q. How should researchers address contradictory biological activity data for this compound derivatives?

Contradictions often arise from varied assay conditions or substituent effects . Mitigation strategies include:

  • Dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
  • Metabolic stability studies : Liver microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Comparative SAR : Replace bromoethyl with chloroethyl or iodoethyl to evaluate halogen-dependent activity .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

  • DFT calculations (B3LYP/6-31G* level) model transition states for SN2 reactions, highlighting steric effects from the phenyl group .
  • Molecular docking (AutoDock Vina) predicts binding modes with cysteine residues in target proteins .
  • QSAR models using Hammett σ constants correlate electronic effects of para-substituents on reaction rates .

Methodological Challenges

Q. What strategies prevent undesired side reactions (e.g., elimination) during bromoethyl functionalization?

  • Low-temperature conditions (0–5°C) minimize β-elimination of HBr .
  • In situ quenching with weak bases (NaHCO₃) neutralizes HBr byproducts .
  • Protecting groups : Temporarily mask reactive triazole NH with Boc groups during alkylation .

Q. How can researchers validate the stability of this compound under physiological conditions?

Conduct accelerated stability studies :

  • Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Use LC-MS to identify hydrolysis products (e.g., triazole ethanol derivatives) .
  • Compare stability in serum vs. buffer to assess protein-binding effects .

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